4-Ethyl-2,3-dimethyloctane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

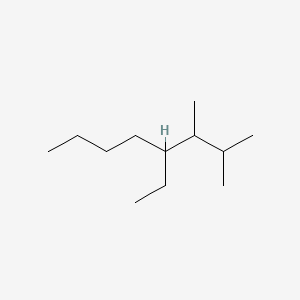

Structure

2D Structure

3D Structure

Properties

CAS No. |

62184-00-3 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

4-ethyl-2,3-dimethyloctane |

InChI |

InChI=1S/C12H26/c1-6-8-9-12(7-2)11(5)10(3)4/h10-12H,6-9H2,1-5H3 |

InChI Key |

DCBIYDZULXWXTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C(C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Ethyl-2,3-dimethyloctane

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known and predicted chemical and physical properties of the branched alkane, 4-Ethyl-2,3-dimethyloctane. Due to the specificity of this isomer, experimentally derived data is limited in publicly available literature. Therefore, this guide combines computed data from reputable chemical databases with established experimental protocols for the characterization of such compounds.

Core Chemical and Physical Properties

The fundamental identifiers and computed physicochemical properties of this compound are summarized below. This data is primarily sourced from the PubChem database.[1]

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 62184-00-3 | PubChem[1] |

| Canonical SMILES | CCCCC(CC)C(C)C(C)C | PubChem[1] |

| InChI Key | DCBIYDZULXWXTQ-UHFFFAOYSA-N | PubChem[1] |

| XLogP3-AA (Lipophilicity) | 5.8 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 0 Ų | PubChem (Computed)[1] |

| Boiling Point | Data available in SpringerMaterials database | PubChem[1] |

| Melting Point | Not explicitly available | - |

| Density | Not explicitly available | - |

| Water Solubility | Predicted to be very low to insoluble | Inferred from analogous compounds |

Expected Chemical Behavior and Solubility Profile

As a saturated hydrocarbon, this compound is a nonpolar molecule. Its chemical behavior is characteristic of alkanes, exhibiting low reactivity except under specific conditions such as combustion or free-radical halogenation.

Solubility: Based on its nonpolar nature and the properties of structurally similar alkanes like 2,3-dimethyloctane, this compound is expected to be:

-

Insoluble in water and other polar solvents.

-

Soluble in nonpolar organic solvents such as hexane, benzene, and chloroform.

This follows the principle of "like dissolves like," where nonpolar solutes dissolve in nonpolar solvents.

Experimental Protocols for Property Determination

The following sections detail standardized experimental methodologies for determining the key physical properties of liquid alkanes like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic constant at a given pressure.

Methodology: Thiele Tube Method

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated, and the temperature of the oil bath is monitored.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heating is stopped, and the liquid is allowed to cool slowly.

-

Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Logical Workflow for Boiling Point Determination

Caption: A flowchart of the Thiele tube method for boiling point determination.

Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it is typically measured in grams per milliliter (g/mL).

Methodology: Pycnometer Method

-

Pycnometer Preparation: A pycnometer (a small, precisely calibrated glass flask) is thoroughly cleaned, dried, and its empty mass is accurately weighed.

-

Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

-

Weighing: The filled pycnometer is weighed to determine the mass of the liquid.

-

Volume Calibration: The process is repeated with a reference liquid of known density (e.g., deionized water) at the same temperature to accurately determine the volume of the pycnometer.

-

Calculation: The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

Relationship of Alkane Properties

References

An In-depth Technical Guide to 4-Ethyl-2,3-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethyl-2,3-dimethyloctane, a branched alkane hydrocarbon. Due to the limited availability of published research on this specific isomer, this document aggregates fundamental chemical data, presents computed physical properties, and outlines a plausible, general synthetic approach. The guide also addresses the current understanding of its toxicological profile based on related compounds and discusses the notable absence of this molecule in biological and drug development literature. This document serves as a foundational resource for researchers interested in the properties and potential applications of specific branched alkanes.

Chemical Identity and Structure

This compound is a saturated hydrocarbon belonging to the alkane family. Its core structure consists of an eight-carbon (octane) chain with ethyl and methyl substituents.

The structural formula of this compound is depicted below:

Physicochemical Properties

Experimental data for this compound is scarce in publicly available literature. The following table summarizes key physicochemical properties, which are primarily computationally derived from established chemical databases.

| Property | Value | Source |

| Molecular Weight | 170.33 g/mol | [1] |

| Exact Mass | 170.203450829 Da | [1] |

| LogP (Octanol-Water Partition Coefficient) | 5.8 | [1] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available |

Synthesis and Experimental Protocols

Proposed Experimental Protocol (General Approach):

A potential synthetic pathway could involve the coupling of an organometallic reagent with an appropriate alkyl halide. For instance, the synthesis could be approached by forming a key C-C bond at the C4 position of the octane (B31449) backbone.

Example Conceptual Workflow:

-

Preparation of Grignard Reagent: Reaction of an appropriate secondary alkyl bromide (e.g., 4-bromo-3-methylheptane) with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent.

-

Coupling Reaction: Reaction of the prepared Grignard reagent with an ethylating agent, such as ethyl tosylate, in the presence of a suitable catalyst.

-

Workup and Purification: Quenching of the reaction with a proton source (e.g., aqueous ammonium (B1175870) chloride), followed by extraction with an organic solvent. The organic layer would then be washed, dried, and concentrated.

-

Purification: Final purification of the crude product would be achieved via fractional distillation under reduced pressure or by preparative gas chromatography to isolate this compound from any side products or unreacted starting materials.

The following diagram illustrates a generalized workflow for the synthesis and characterization of a branched alkane like this compound.

Biological Activity and Drug Development Relevance

Currently, there is no available scientific literature detailing any specific biological activity of this compound. A search of prominent biological and medicinal chemistry databases reveals no studies linking this compound to any signaling pathways, enzymatic inhibition, or receptor binding. As a non-polar, saturated hydrocarbon, it is not expected to possess specific pharmacological activity in the manner of complex drug molecules. Its primary interaction with biological systems would likely be non-specific, related to its lipophilicity and potential to intercalate into cell membranes, a property common to many simple alkanes.

Given the lack of known biological targets or therapeutic effects, this compound is not a compound of interest in current drug development pipelines.

The following diagram illustrates the classification of this compound within the broader family of hydrocarbons.

Toxicology and Safety

Specific toxicological data for this compound are not available. However, based on the safety data for similar branched alkanes and liquid hydrocarbons, the following hazards can be anticipated:

-

Flammability: As a liquid hydrocarbon, it is expected to be flammable. Vapors may form explosive mixtures with air.

-

Irritation: May cause skin and eye irritation upon direct contact.

-

Aspiration Hazard: If swallowed, it may be fatal if it enters the airways.

-

Inhalation: High concentrations of vapor may cause respiratory irritation, dizziness, and drowsiness.

Standard laboratory safety precautions should be employed when handling this compound, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area or fume hood.

Conclusion

This compound is a structurally defined branched alkane with limited available experimental data. While its fundamental chemical identity is established, there is a significant gap in the scientific literature regarding its physicochemical properties, specific synthesis methodologies, and, most notably, any biological activity. For the drug development community, this compound currently holds no known relevance. Future research could focus on the detailed characterization of this and other dodecane (B42187) isomers to build a more complete understanding of how subtle structural variations in branched alkanes influence their physical and chemical properties.

References

An In-depth Technical Guide to the Physical Properties of 4-Ethyl-2,3-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the branched-chain alkane, 4-Ethyl-2,3-dimethyloctane. Due to the limited availability of direct experimental data for this specific isomer, this document presents computed properties, comparative data from its straight-chain isomer n-dodecane, and detailed experimental protocols for the determination of key physical characteristics.

Core Physical and Chemical Data

This compound is a saturated hydrocarbon with the chemical formula C₁₂H₂₆.[1][2] As a member of the dodecane (B42187) isomer family, its physical properties are influenced by its branched structure, which typically results in a lower boiling point and melting point compared to its linear counterpart, n-dodecane, due to reduced intermolecular van der Waals forces.

Data Presentation: A Comparative Summary of Physical Properties

The following table summarizes the computed physical properties for this compound and the experimentally determined properties for its straight-chain isomer, n-dodecane, for comparative purposes.

| Property | This compound (Computed) | n-Dodecane (Experimental) |

| Molecular Formula | C₁₂H₂₆[1][2] | C₁₂H₂₆ |

| Molecular Weight | 170.33 g/mol [1] | 170.34 g/mol |

| Boiling Point | Not available | 216.3 °C[3] |

| Melting Point | Not available | -9.6 °C[3] |

| Density | Not available | 0.75 g/cm³[3] |

| Refractive Index | Not available | 1.4216 at 20 °C[4] |

| CAS Number | 62184-00-3[1] | 112-40-3 |

Experimental Protocols

The following sections detail standard laboratory procedures for determining the key physical properties of liquid alkanes like this compound.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.

Apparatus:

-

Thiele tube

-

Mineral oil

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire for attachment

-

Heating source (Bunsen burner or hot plate)

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the sample.

-

The test tube is securely attached to a thermometer.

-

The assembly is placed in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.

-

The Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Upon further heating, the liquid's vapor pressure increases, and a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.[5]

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific volume used to accurately determine the density of a liquid.

Apparatus:

-

Pycnometer (volumetric flask with a ground-glass stopper containing a capillary tube)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped away.

-

The filled pycnometer is placed in a constant-temperature water bath until it reaches thermal equilibrium.

-

The pycnometer is removed from the bath, dried, and weighed again to determine the mass of the liquid.

-

The procedure is repeated with a reference liquid of known density (e.g., distilled water) to calibrate the exact volume of the pycnometer.

-

The density of the sample is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a fundamental physical property that measures how light propagates through a substance.

Apparatus:

-

Abbe refractometer

-

Light source (typically a sodium lamp, 589 nm)

-

Dropper

-

Solvent for cleaning (e.g., acetone (B3395972) or ethanol)

-

Lens paper

Procedure:

-

The prism of the Abbe refractometer is cleaned with a suitable solvent and dried with lens paper.

-

A few drops of the liquid sample are placed on the surface of the measuring prism.

-

The prisms are closed and locked.

-

The light source is positioned to illuminate the prisms.

-

While looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark region.

-

The compensator knob is adjusted to eliminate any color fringe at the boundary, making the dividing line sharp.

-

The adjustment knob is used to center the boundary line on the crosshairs.

-

The refractive index is read from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.[6][7]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of a boiling point using the Thiele tube method.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C12H26 | CID 15732319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The preparation methods of dodecane_Chemicalbook [chemicalbook.com]

- 4. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. athabascau.ca [athabascau.ca]

- 7. davjalandhar.com [davjalandhar.com]

4-Ethyl-2,3-dimethyloctane IUPAC name and synonyms

An In-depth Technical Guide to 4-Ethyl-2,3-dimethyloctane for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound. Intended for researchers, scientists, and professionals in drug development, this document summarizes key data, outlines experimental protocols, and presents logical workflows and structural information through detailed diagrams. While simple alkanes like this compound do not typically exhibit direct pharmacological activity, they are integral as structural motifs in medicinal chemistry and as components in formulation and drug delivery. The study of such molecules can inform the design of novel therapeutics with optimized physicochemical properties.

The unequivocally correct IUPAC name for the compound is This compound .[1][2] This nomenclature is determined by identifying the longest carbon chain and numbering it to give the substituents the lowest possible locants.

A variety of synonyms and identifiers are used in chemical databases and literature, which are crucial for comprehensive data retrieval.

| Identifier Type | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 62184-00-3 | [1] |

| Molecular Formula | C₁₂H₂₆ | [1] |

| Synonym | 2,3-dimethyl-4-ethyloctane | |

| PubChem CID | 15732319 | [1] |

| DSSTox Substance ID | DTXSID60577607 | [1] |

Below is a diagram illustrating the IUPAC naming convention for this compound.

References

An In-depth Technical Guide to the Stereoisomers of 4-Ethyl-2,3-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stereoisomerism of 4-Ethyl-2,3-dimethyloctane. The content herein is structured to serve as a critical resource for professionals in research, scientific, and drug development fields, offering detailed insights into the molecule's stereochemical complexity, data presentation in a readily comparable format, and an overview of relevant experimental protocols.

Introduction to the Stereochemistry of this compound

This compound is a saturated acyclic alkane with the molecular formula C₁₂H₂₆. Its structure contains three chiral centers, giving rise to a rich stereoisomeric landscape. The IUPAC name precisely defines the connectivity of the molecule: an eight-carbon chain (octane) with methyl groups at positions 2 and 3, and an ethyl group at position 4. The presence of multiple stereocenters is of significant interest in fields such as asymmetric synthesis, catalysis, and medicinal chemistry, where the three-dimensional arrangement of atoms can profoundly influence molecular properties and biological activity.

Analysis of Stereoisomers

The structure of this compound possesses three chiral centers at carbons C2, C3, and C4. A chiral center is a carbon atom that is attached to four different groups.

-

Carbon 2 (C2): Bonded to a hydrogen atom, a methyl group (C1), an isopropyl-like group, and the rest of the carbon chain.

-

Carbon 3 (C3): Bonded to a hydrogen atom, a methyl group, the C2-containing fragment, and the C4-containing fragment.

-

Carbon 4 (C4): Bonded to a hydrogen atom, an ethyl group, the C3-containing fragment, and a butyl group.

With three chiral centers (n=3), the maximum number of possible stereoisomers is given by the formula 2ⁿ, which in this case is 2³ = 8. These eight stereoisomers consist of four pairs of enantiomers.

Stereoisomer Configurations

The absolute configuration at each chiral center can be designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) based on the Cahn-Ingold-Prelog priority rules. The eight possible stereoisomers are therefore:

-

(2R, 3R, 4R)-4-Ethyl-2,3-dimethyloctane

-

(2S, 3S, 4S)-4-Ethyl-2,3-dimethyloctane

-

(2R, 3R, 4S)-4-Ethyl-2,3-dimethyloctane

-

(2S, 3S, 4R)-4-Ethyl-2,3-dimethyloctane

-

(2R, 3S, 4R)-4-Ethyl-2,3-dimethyloctane

-

(2S, 3R, 4S)-4-Ethyl-2,3-dimethyloctane

-

(2R, 3S, 4S)-4-Ethyl-2,3-dimethyloctane

-

(2S, 3R, 4R)-4-Ethyl-2,3-dimethyloctane

Data Presentation

The following table summarizes the eight stereoisomers of this compound, detailing the configuration at each chiral center.

| Stereoisomer | C2 Configuration | C3 Configuration | C4 Configuration |

| 1 | R | R | R |

| 2 | S | S | S |

| 3 | R | R | S |

| 4 | S | S | R |

| 5 | R | S | R |

| 6 | S | R | S |

| 7 | R | S | S |

| 8 | S | R | R |

Visualization of Stereoisomeric Relationships

The relationships between the eight stereoisomers can be visualized as a network of enantiomeric and diastereomeric pairs. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images.

Experimental Protocols

The separation and characterization of alkane stereoisomers present a significant analytical challenge due to their nonpolar nature and the subtle differences between isomers. However, specialized techniques have been developed to address this.

Chiral Gas Chromatography (GC)

Chiral GC is a primary method for the separation of volatile and semi-volatile chiral compounds, including alkanes.

Methodology:

-

Instrumentation: A high-resolution gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Chiral Stationary Phase (CSP): Modified cyclodextrin-based capillary columns are highly effective. Derivatives such as permethylated, perphenylated, or acylated β- and γ-cyclodextrins are commonly used. The chiral recognition mechanism involves the formation of transient diastereomeric inclusion complexes between the alkane enantiomers and the chiral cyclodextrin (B1172386) cavity.

-

Carrier Gas: High-purity helium or hydrogen at an optimized flow rate.

-

Temperature Program: A precise temperature gradient is crucial for achieving optimal separation. The program typically starts at a low temperature to enhance the interaction with the CSP and gradually increases to elute the compounds.

-

Injection: Split or splitless injection depending on the sample concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chiral Environments

While standard NMR spectroscopy cannot differentiate between enantiomers, the use of chiral auxiliary agents can induce diastereomeric environments, leading to distinguishable NMR signals.

Methodology:

-

Chiral Solvating Agents (CSAs): Chiral liquid crystals, such as poly-γ-benzyl-L-glutamate (PBLG) dissolved in an appropriate solvent, can create an anisotropic chiral environment. The differential interaction of the enantiomers with the chiral solvent leads to small but measurable differences in their NMR spectra, particularly in the signals of protons attached to or near the stereocenters.

-

Chiral Derivatizing Agents (CDAs): While less common for non-functionalized alkanes, derivatization to introduce a functional group that can react with a CDA is a potential strategy. The resulting diastereomers would exhibit distinct NMR spectra.

-

Instrumentation: A high-field NMR spectrometer is required to resolve the small chemical shift differences.

The workflow for stereoisomer analysis can be summarized as follows:

Conclusion

The presence of three chiral centers in this compound results in a complex mixture of eight stereoisomers. Understanding the stereochemical relationships and possessing the analytical tools to separate and characterize these isomers is paramount for researchers and professionals in drug development and other scientific disciplines. Chiral gas chromatography with cyclodextrin-based stationary phases and NMR spectroscopy in chiral environments are powerful techniques for the analysis of these nonpolar chiral molecules. This guide provides a foundational understanding and a practical framework for approaching the stereochemical analysis of this compound.

Technical Guide: Physicochemical Properties of 4-Ethyl-2,3-dimethyloctane

Abstract

This document provides a concise technical overview of the branched alkane 4-Ethyl-2,3-dimethyloctane. It details the fundamental physicochemical properties, including its molecular formula and weight, derived from its structural nomenclature. This guide is intended to serve as a foundational reference for professionals requiring precise chemical data. All quantitative information is systematically presented, and a logical workflow for property determination is provided.

Core Physicochemical Data

The primary molecular properties of this compound have been determined through systematic chemical nomenclature analysis and computational chemistry databases. These core identifiers are crucial for experimental design, material characterization, and theoretical modeling.

The molecular formula for this compound is C12H26.[1] Its molecular weight is approximately 170.33 g/mol .[1][2][3][4] This saturated hydrocarbon belongs to the family of branched alkanes, and its structure consists of an eight-carbon (octane) backbone with ethyl and methyl substituents.[4][5]

The quantitative data for the compound is summarized in the table below for clarity and comparative purposes.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C12H26 | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| Exact Mass | 170.203450829 Da | PubChem[1] |

| CAS Number | 62184-00-3 | ChemSrc[2] |

Methodology for Property Determination

The properties presented in this guide are established through a standard theoretical protocol based on the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system. This approach provides a reliable and reproducible method for ascertaining the molecular formula and weight of a chemical structure.

Protocol: Derivation of Molecular Properties from IUPAC Name

-

Deconstruction of the IUPAC Name:

-

Parent Chain Identification: The suffix "-octane" is identified, signifying an 8-carbon alkane chain as the base structure.

-

Substituent Identification: Prefixes are analyzed to identify attached functional groups.

-

"2,3-dimethyl-" indicates two methyl (-CH3) groups are present.

-

"4-ethyl-" indicates one ethyl (-CH2CH3) group is present.

-

-

Lokant Assignment: The numerical prefixes (2, 3, 4) specify the carbon atoms on the parent chain where the substituents are attached.

-

-

Calculation of Molecular Formula:

-

Carbon Atom Summation: The total number of carbon atoms is calculated by summing those in the parent chain and all substituents (8 from octane (B31449) + 2 from dimethyl + 2 from ethyl = 12 Carbon atoms).

-

Hydrogen Atom Summation: For a saturated acyclic alkane, the number of hydrogen atoms is determined using the general formula CnH2n+2. For n=12, the calculation is (2 * 12) + 2 = 26 Hydrogen atoms.

-

Final Formula: The resulting molecular formula is C12H26.[1]

-

-

Calculation of Molecular Weight:

-

Atomic Weight Aggregation: The molecular weight is computed by summing the atomic weights of each atom in the molecular formula.

-

Utilizing standard atomic weights (C ≈ 12.011 amu; H ≈ 1.008 amu), the molecular weight is calculated as: (12 * 12.011) + (26 * 1.008) ≈ 170.34 g/mol . Computational sources provide a more precise value of 170.33 g/mol .[1][2]

-

Visualization of a Logical Workflow

The following diagram illustrates the logical workflow for deriving the molecular formula and weight of this compound from its IUPAC name, as detailed in the protocol above.

Caption: Logical workflow for deriving molecular properties from IUPAC nomenclature.

References

- 1. This compound | C12H26 | CID 15732319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:62184-00-3 | Chemsrc [chemsrc.com]

- 3. 4-Ethyl-2,4-dimethyloctane | C12H26 | CID 17831751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Ethyl-3,3-dimethyloctane (62183-57-7) for sale [vulcanchem.com]

- 5. Buy 4-Ethyl-3,6-dimethyloctane (EVT-15591518) | 62183-68-0 [evitachem.com]

An In-depth Technical Guide on the Boiling Point of 4-Ethyl-2,3-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point of 4-Ethyl-2,3-dimethyloctane, a branched alkane with the molecular formula C12H26. Due to the limited availability of experimentally determined data in public databases, this guide synthesizes information on its predicted physical properties, the principles governing the boiling points of isomeric alkanes, and detailed experimental protocols for its empirical determination.

Physicochemical Properties of this compound

Table 1: Comparison of Boiling Points for C12H26 Isomers

| Compound Name | Molecular Formula | Structure | Boiling Point (°C) | Data Source |

| n-Dodecane | C12H26 | Straight-chain | 216.3 | Experimental |

| This compound | C12H26 | Branched-chain | Estimated < 216.3 | Predicted |

The boiling point of a substance is determined by the strength of its intermolecular forces. For nonpolar alkanes, these are primarily London dispersion forces, which increase with the surface area of the molecule. Straight-chain alkanes, like n-dodecane, can pack closely together, maximizing surface area contact and resulting in stronger intermolecular forces and thus higher boiling points. In contrast, branched alkanes like this compound are more compact and have a smaller surface area, leading to weaker London dispersion forces and a lower boiling point compared to their straight-chain isomers.[1][2] Therefore, the boiling point of this compound is predicted to be lower than that of n-dodecane.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2] For a compound like this compound, two common and reliable methods for determining its boiling point are the Thiele tube method and the distillation method.

Experimental Protocol 1: Thiele Tube Method

The Thiele tube method is a microscale technique that requires a small amount of the sample.[3]

Materials:

-

This compound sample

-

Thiele tube

-

Mineral oil

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire for attachment

-

Bunsen burner or other heat source

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube is placed inside the test tube with its open end down.

-

The test tube is attached to the thermometer.

-

The assembly is placed in the Thiele tube containing mineral oil, ensuring the sample is below the oil level.

-

The side arm of the Thiele tube is gently heated, allowing for even heat distribution via convection currents in the oil.[4]

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed, and then the heat source is removed.

-

The temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.[3]

Experimental Protocol 2: Simple Distillation Method

For a larger quantity of the substance, a simple distillation can be used to determine the boiling point.[5][6]

Materials:

-

This compound sample (at least 5-10 mL)

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

The distillation apparatus is assembled as per the standard setup.

-

The this compound sample and a few boiling chips are added to the distillation flask.

-

The flask is heated gently.

-

As the liquid boils, the vapor rises and comes into contact with the thermometer bulb.

-

The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point of the substance.[7]

-

The vapor then passes into the condenser, where it cools and liquefies, and the distillate is collected in the receiving flask.

Workflow and Process Visualization

The following diagrams illustrate the logical workflow for the experimental determination of the boiling point of this compound.

Caption: Workflow for Boiling Point Determination.

The following diagram illustrates the setup for the Thiele tube method.

Caption: Thiele Tube Setup for Boiling Point Measurement.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Thiele tube - Wikipedia [en.wikipedia.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. vernier.com [vernier.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

Solubility of 4-Ethyl-2,3-dimethyloctane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Ethyl-2,3-dimethyloctane, a branched, nonpolar alkane. Due to the limited availability of specific experimental data for this compound, this guide leverages established principles of alkane solubility and data from structurally analogous compounds to provide a robust predictive framework. The information herein is intended to support research, development, and formulation activities where the solvation behavior of such molecules is critical.

Core Principles of Alkane Solubility

Alkanes, including this compound, are nonpolar molecules characterized by C-C and C-H bonds with minimal electronegativity differences. Their solubility is primarily governed by the principle of "like dissolves like," which dictates that nonpolar solutes will readily dissolve in nonpolar solvents.[1][2][3][4][5] The intermolecular forces at play are weak van der Waals forces (London dispersion forces).[1][2][3]

When an alkane dissolves in an organic solvent, the existing van der Waals forces between both the solute and solvent molecules are disrupted, and new van der Waals forces are formed between the solute and solvent molecules.[1][2][3][6][7] Because the energy changes associated with breaking and forming these similar intermolecular forces are roughly equivalent, there is no significant energy barrier to dissolution.[1][2][3][6][7] Conversely, alkanes are virtually insoluble in polar solvents like water because the strong hydrogen bonds between water molecules are energetically much more favorable than the weak van der Waals interactions that would form between water and alkane molecules.[1][2][3][6]

The structure of the alkane also influences its solubility. Increased branching, as seen in this compound, can affect the packing efficiency of the molecules and slightly alter their solubility compared to their straight-chain isomers.[1]

Predicted Solubility of this compound in Common Organic Solvents

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Highly Soluble / Miscible | "Like dissolves like"; minimal difference in intermolecular forces. |

| Aromatic Hydrocarbons | Benzene, Toluene, Xylene | Highly Soluble / Miscible | Nonpolar aromatic rings readily interact with the alkane chain via van der Waals forces. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform, Carbon Tetrachloride | Soluble | These solvents have low polarity and can effectively solvate nonpolar alkanes. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Ethers are weakly polar and can dissolve nonpolar compounds. |

| Ketones | Acetone | Moderately Soluble | Acetone has a higher polarity which may limit miscibility compared to nonpolar solvents. |

| Alcohols | Ethanol, Methanol | Sparingly Soluble to Insoluble | The polarity and hydrogen bonding of alcohols make them poor solvents for alkanes. |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Insoluble | The high polarity of these solvents prevents effective solvation of nonpolar alkanes. |

| Water | Insoluble | "Hydrophobic effect"; strong water-water hydrogen bonds exclude the nonpolar alkane.[1][2][3][6] |

Table 2: Quantitative Solubility Data for Analogous Compounds

The following table presents solubility data for isooctane (B107328) (a highly branched C8 alkane) and n-dodecane (a straight-chain C12 alkane) to provide a quantitative approximation for the behavior of this compound.

| Solute | Solvent | Temperature (°C) | Solubility | Reference |

| Isooctane (2,2,4-Trimethylpentane) | Water | 25 | 0.56 mg/L | [8] |

| n-Dodecane | Water | 25 | 3.7 x 10⁻⁶ mg/mL | |

| n-Dodecane | Seawater | Not Specified | Tentative agreement with pure water |

Note: The miscibility of alkanes with nonpolar organic solvents is often considered infinite (i.e., they are miscible in all proportions).

Experimental Protocols for Solubility Determination

The solubility of a nonpolar compound like this compound in an organic solvent can be determined using several established methods. The choice of method often depends on the required precision and the nature of the solute and solvent.

Gravimetric Method (Shake-Flask)

This is a classical and widely used method for determining solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of the solute (this compound) is added to a known volume or mass of the solvent in a sealed container (e.g., a flask with a ground-glass stopper).

-

Equilibration: The mixture is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled using a water bath or incubator.

-

Phase Separation: The mixture is allowed to stand undisturbed at the same constant temperature to allow the undissolved solute to settle. Centrifugation can be used to accelerate this process.

-

Sampling: A known volume of the clear, saturated supernatant is carefully withdrawn using a pipette. It is crucial to avoid transferring any undissolved solute.

-

Solvent Evaporation: The sampled solution is transferred to a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven or under a stream of inert gas) until a constant weight is achieved.

-

Quantification: The mass of the remaining solute is determined by weighing the container. The solubility is then calculated as the mass of the solute per volume or mass of the solvent.

Spectroscopic and Chromatographic Methods

These methods are often faster and can be more sensitive than the gravimetric method.

Methodology:

-

Preparation of Saturated Solution and Equilibration: This is performed as described in the gravimetric method (steps 1 and 2).

-

Phase Separation: As described in the gravimetric method (step 3).

-

Sampling and Dilution: A known volume of the saturated supernatant is withdrawn and diluted with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analysis: The concentration of the solute in the diluted sample is determined using an appropriate analytical technique:

-

Gas Chromatography (GC): This is highly suitable for volatile compounds like alkanes. A calibration curve is prepared using standard solutions of known concentrations.

-

High-Performance Liquid Chromatography (HPLC): While less common for simple alkanes, it can be used with an appropriate nonpolar stationary phase and a suitable detector (e.g., a refractive index detector).

-

-

Calculation: The solubility is calculated by back-calculating the concentration in the original saturated solution, taking into account the dilution factor.

Visualization of Solubility Determination Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Workflow for Experimental Solubility Determination.

Predictive Models for Alkane Solubility

For systems where experimental data is lacking, computational models can provide estimations of solubility.

UNIFAC Group Contribution Method

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method used to predict activity coefficients in non-ideal liquid mixtures.[9][10][11] Since solubility is a function of activity coefficients at equilibrium, UNIFAC can be employed to estimate the solubility of compounds.

The method involves breaking down the molecules of the mixture into their constituent functional groups (e.g., -CH3, -CH2-). Each group is assigned specific parameters for size, surface area, and interaction with other groups. By combining these group contributions, the activity coefficient of a component in a mixture can be calculated, which in turn can be used to determine its solubility. The UNIFAC model can be particularly useful for predicting the solubility of a compound in a wide range of solvents without the need for extensive experimental measurements.

The following diagram illustrates the logical process of using the UNIFAC model for solubility prediction.

Logical flow for UNIFAC-based solubility prediction.

Conclusion

This compound, as a highly branched C12 alkane, is expected to exhibit high solubility in nonpolar organic solvents and be virtually insoluble in polar solvents such as water. While specific experimental data for this compound is scarce, a strong predictive understanding of its behavior can be established based on the well-understood principles of alkane solubility and data from analogous compounds. For precise quantitative data, experimental determination using methods such as the shake-flask protocol coupled with gravimetric or chromatographic analysis is recommended. In the absence of experimental data, predictive models like UNIFAC can offer valuable estimations for solubility in various solvent systems.

References

- 1. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 2. All about Solubility of Alkanes [unacademy.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Solubility of Alkanes in organic solvents [almerja.net]

- 8. merckmillipore.com [merckmillipore.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Use of the UNIFAC model in the calculation of physicochemical properties of ecotoxicants for technological and ecoanalytical purposes | Vladimir G. Povarov | Journal of Mining Institute [pmi.spmi.ru]

- 11. scm.com [scm.com]

In-depth Technical Guide on the Safety Profile of 4-Ethyl-2,3-dimethyloctane

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Ethyl-2,3-dimethyloctane is not publicly available. The following information has been compiled from data on structurally similar compounds, such as dodecane (B42187) isomers and other C9-C12 branched-chain alkanes. This guide serves as an estimation of the safety profile and should be used with the understanding that it is based on analogous data.

Physicochemical Properties

Quantitative data for this compound is primarily based on computational models available through databases like PubChem.[1] Experimental data is limited.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| CAS Number | 62184-00-3 | PubChem[1] |

| Computed XLogP3 | 5.8 | PubChem[1] |

| Boiling Point | Data available from SpringerMaterials | PubChem[1] |

Hazard Identification and Classification

The hazard classification for this compound is inferred from the classifications of dodecane isomers and hydrocarbon mixtures containing C9-C12 isoalkanes.[2][3][4][5][6]

| Hazard Class | GHS Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour.[2][7] |

| Aspiration Hazard | Category 1 | H304: May be fatal if swallowed and enters airways.[2][7][8] |

| Skin Corrosion/Irritation | Not Classified (but may cause dryness) | EUH066: Repeated exposure may cause skin dryness or cracking.[2][5] |

| Hazardous to the Aquatic Environment (Chronic) | Category 4 | H413: May cause long lasting harmful effects to aquatic life.[2] |

Toxicological Summary

No specific toxicological studies were found for this compound. The data below is for analogous branched and linear alkanes in the C8-C18 range.[7]

| Toxicological Endpoint | Result | Species | Method |

| Acute Oral Toxicity | LD50 > 2000 mg/kg bw | Rat | OECD TG 423 (analogue)[7] |

| Acute Dermal Toxicity | Low | (inference) | [7] |

| Acute Inhalation Toxicity | Low | (inference) | [7] |

| Skin Irritation | Slightly irritating | Rabbit | OECD TG 404 (analogue)[7] |

| Eye Irritation | Slightly irritating | (inference) | [7] |

| Skin Sensitization | Not a sensitiser | (inference) | [7] |

| Genotoxicity | Not considered to be genotoxic | (inference) | [7] |

| Repeated Dose Toxicity | No likely systemic toxicity up to 1000 mg/kg bw/day | Rat | (analogue study)[7] |

Experimental Protocols

Detailed experimental protocols for the key toxicological studies of this compound cannot be provided, as no such studies for this specific substance were identified in the public domain. The toxicological data presented is based on studies of analogous substances, such as the OECD Test Guideline 423 for acute oral toxicity and OECD Test Guideline 404 for skin irritation, performed on similar branched alkanes.[7]

Diagrams

As there is no specific information on the signaling pathways or mechanisms of toxicity for this compound, a diagram illustrating the logical workflow for its hazard assessment based on read-across from analogous compounds is provided below.

Caption: Hazard assessment workflow for a substance lacking direct safety data.

References

- 1. This compound | C12H26 | CID 15732319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. carlroth.com [carlroth.com]

- 3. fishersci.com [fishersci.com]

- 4. scribd.com [scribd.com]

- 5. carlroth.com [carlroth.com]

- 6. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. agilent.com [agilent.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Ethyl-2,3-dimethyloctane

Abstract

This document provides detailed protocols for the proposed synthesis of 4-Ethyl-2,3-dimethyloctane, a branched alkane, utilizing a Grignard reaction-based approach. An alternative synthetic strategy employing a Wittig reaction is also discussed. These methodologies are intended for researchers and scientists in organic chemistry and drug development. The protocols include information on precursor selection, reaction conditions, and purification techniques. Quantitative data from these specific syntheses are not available in the literature; therefore, template tables are provided for recording experimental results.

Introduction

This compound is a saturated hydrocarbon with a branched structure. The synthesis of such alkanes is of interest in various fields, including materials science and as reference compounds in analytical chemistry. This document outlines two plausible synthetic routes for obtaining this molecule from readily available precursors. The primary proposed route involves a Grignar-based synthesis, a robust and widely used method for constructing carbon-carbon bonds.[1][2][3] An alternative pathway using a Wittig reaction to form an alkene intermediate, followed by hydrogenation, is also presented.[4][5][6]

Proposed Synthetic Pathways

A retrosynthetic analysis of the target molecule, this compound, suggests several possible disconnections. Two promising strategies are outlined below.

2.1. Grignard Reaction Route (Primary Proposed Method)

This approach involves the nucleophilic addition of a Grignard reagent to a ketone, forming a tertiary alcohol.[1][2] Subsequent deoxygenation of the alcohol yields the target alkane. A logical disconnection point is between C4 and C5, suggesting the reaction between a pentylmagnesium halide and 3,4-dimethylhexan-2-one. An alternative disconnection is between C3 and C4, involving the reaction of a sec-butylmagnesium halide with 5-methylheptan-3-one. The former is detailed below.

2.2. Wittig Reaction Route (Alternative Method)

The Wittig reaction provides a pathway to an alkene intermediate, which can then be hydrogenated to the final alkane.[4][6] This would involve the reaction of a phosphonium (B103445) ylide with a ketone. For instance, the reaction of the ylide derived from 2-bromopentane (B28208) with 3,4-dimethylhexan-2-one would yield an alkene precursor to this compound.

Experimental Protocols (Grignard Route)

This section provides a detailed protocol for the synthesis of this compound via the Grignard reaction.

3.1. Materials and Equipment

-

Reagents: Magnesium turnings, iodine (crystal), 1-bromopentane (B41390), 3,4-dimethylhexan-2-one, anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), hydrochloric acid (concentrated), sodium bicarbonate (saturated solution), brine, anhydrous magnesium sulfate, palladium on carbon (10% Pd/C), hydrogen gas.

-

Equipment: Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator, glassware for distillation or column chromatography, hydrogenation apparatus.

3.2. Synthesis of Pentylmagnesium Bromide (Grignard Reagent)

-

Preparation: All glassware must be rigorously dried to prevent moisture contamination.[3][7] Assemble a reflux condenser and a dropping funnel on a round-bottom flask containing magnesium turnings (1.2 equivalents) and a small crystal of iodine.

-

Initiation: Add a small portion of a solution of 1-bromopentane (1.0 equivalent) in anhydrous diethyl ether to the magnesium turnings. The disappearance of the iodine color and gentle refluxing indicates the initiation of the reaction.[7] If the reaction does not start, gentle warming may be necessary.

-

Formation: Once initiated, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.

3.3. Reaction with 3,4-dimethylhexan-2-one

-

Addition: Cool the freshly prepared pentylmagnesium bromide solution to 0 °C in an ice bath. Add a solution of 3,4-dimethylhexan-2-one (1.0 equivalent) in anhydrous diethyl ether dropwise to the Grignard reagent.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude tertiary alcohol, 4-ethyl-2,3-dimethyloctan-4-ol.

3.4. Deoxygenation of the Tertiary Alcohol

The tertiary alcohol can be converted to the alkane via a two-step process of dehydration to an alkene followed by hydrogenation.

-

Dehydration: Reflux the crude alcohol with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) to yield 4-ethyl-2,3-dimethyloct-3-ene. Purify the resulting alkene by distillation or column chromatography.

-

Hydrogenation: Dissolve the purified alkene in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate). Add a catalytic amount of 10% Pd/C. Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir until the reaction is complete (monitored by TLC or GC).

-

Purification: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the crude this compound. Further purification can be achieved by distillation or column chromatography.

Data Presentation

The following tables should be used to record the quantitative data from the synthesis.

Table 1: Reagent Quantities and Molar Equivalents

| Reagent | Molecular Weight ( g/mol ) | Mass (g) | Moles (mol) | Molar Equivalent |

| 1-Bromopentane | 151.04 | 1.0 | ||

| Magnesium | 24.31 | 1.2 | ||

| 3,4-Dimethylhexan-2-one | 128.21 | 1.0 | ||

| 10% Pd/C | N/A | catalytic |

Table 2: Product Yield and Characterization

| Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Physical Appearance | Spectroscopic Data (NMR, IR, MS) |

| 4-Ethyl-2,3-dimethyloctan-4-ol | |||||

| 4-Ethyl-2,3-dimethyloct-3-ene | |||||

| This compound |

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed Grignard-based synthesis of this compound.

Caption: Proposed synthetic workflow for this compound via a Grignard reaction.

References

- 1. leah4sci.com [leah4sci.com]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for the Laboratory-Scale Synthesis of 4-Ethyl-2,3-dimethyloctane

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, three-step methodology for the laboratory-scale synthesis of the branched alkane, 4-Ethyl-2,3-dimethyloctane. The synthesis commences with the oxidation of a commercially available secondary alcohol to its corresponding ketone, followed by a Grignard reaction to construct the carbon skeleton, and concludes with a deoxygenation step to yield the target alkane. This protocol includes comprehensive experimental procedures, a summary of quantitative data, and workflow visualizations to guide researchers in the successful synthesis and characterization of this compound.

Introduction

Branched alkanes are significant components of fuels and lubricants and serve as important scaffolds in medicinal chemistry and materials science. The synthesis of structurally defined branched alkanes is crucial for studying structure-property relationships and for the development of new molecules with tailored characteristics. This compound (C12H26) is a saturated hydrocarbon with a molecular weight of 170.33 g/mol .[1] This document outlines a reliable laboratory-scale procedure for its synthesis.

Overall Synthesis Scheme

The synthesis of this compound is proposed via a three-step sequence:

-

Step 1: Oxidation of 3,4-Dimethyl-2-hexanol (B1615728). The commercially available secondary alcohol, 3,4-dimethyl-2-hexanol, is oxidized to the corresponding ketone, 3,4-dimethylhexan-2-one, using pyridinium (B92312) chlorochromate (PCC).

-

Step 2: Grignard Reaction. The ketone, 3,4-dimethylhexan-2-one, is reacted with sec-butylmagnesium bromide to form the tertiary alcohol, 4-Ethyl-2,3-dimethyloctan-4-ol.

-

Step 3: Barton-McCombie Deoxygenation. The tertiary alcohol is deoxygenated to the final product, this compound, via a Barton-McCombie reaction.

Experimental Protocols

Step 1: Synthesis of 3,4-Dimethylhexan-2-one

This procedure details the oxidation of 3,4-dimethyl-2-hexanol to 3,4-dimethylhexan-2-one using pyridinium chlorochromate (PCC).[2][3][4]

Materials:

-

3,4-Dimethyl-2-hexanol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Chromatography column

Procedure:

-

In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane.

-

Dissolve 3,4-dimethyl-2-hexanol (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

-

Add the alcohol solution dropwise to the stirred PCC suspension at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for an additional 15 minutes.

-

Filter the mixture through a pad of silica gel, washing the pad with diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude 3,4-dimethylhexan-2-one.

-

Purify the crude product by flash column chromatography on silica gel using a hexane (B92381)/ethyl acetate (B1210297) gradient.

Step 2: Synthesis of 4-Ethyl-2,3-dimethyloctan-4-ol via Grignard Reaction

This protocol describes the reaction of 3,4-dimethylhexan-2-one with sec-butylmagnesium bromide.[5][6][7][8][9]

Materials:

-

3,4-Dimethylhexan-2-one

-

sec-Butylmagnesium bromide (in a suitable ether solvent, e.g., THF or diethyl ether)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-water bath

-

Separatory funnel

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place a solution of sec-butylmagnesium bromide (1.1 equivalents) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the Grignard reagent solution to 0 °C in an ice-water bath.

-

Dissolve 3,4-dimethylhexan-2-one (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add the ketone solution dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Cool the reaction mixture again in an ice-water bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude 4-Ethyl-2,3-dimethyloctan-4-ol.

-

The crude tertiary alcohol can be purified by flash column chromatography if necessary.

Step 3: Synthesis of this compound via Barton-McCombie Deoxygenation

This protocol details the deoxygenation of the tertiary alcohol to the final alkane.[10][11]

Materials:

-

4-Ethyl-2,3-dimethyloctan-4-ol

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

-

Carbon disulfide (CS₂)

-

Methyl iodide (CH₃I)

-

Tributyltin hydride (Bu₃SnH)

-

Azobisisobutyronitrile (AIBN)

-

Toluene

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (argon or nitrogen)

Procedure:

Part A: Formation of the Xanthate Ester

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 4-Ethyl-2,3-dimethyloctan-4-ol (1.0 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C and add sodium hydride (1.2 equivalents) portion-wise.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the solution back to 0 °C and add carbon disulfide (1.5 equivalents) dropwise.

-

Stir the mixture at room temperature for 2 hours.

-

Cool the solution to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction with water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude xanthate ester by flash column chromatography.

Part B: Reductive Cleavage of the Xanthate Ester

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the purified xanthate ester (1.0 equivalent) in toluene.

-

Add tributyltin hydride (1.2 equivalents) and a catalytic amount of AIBN.

-

Heat the reaction mixture to reflux (around 110 °C) for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude this compound by flash column chromatography on silica gel using hexane as the eluent. Fractional distillation under reduced pressure can also be used for purification.[12]

Data Presentation

Table 1: Summary of Physical Properties and Expected Yields

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Expected Yield (%) |

| 3,4-Dimethylhexan-2-one | C₈H₁₆O | 128.21 | Liquid | ~158 | 80-90 |

| 4-Ethyl-2,3-dimethyloctan-4-ol | C₁₂H₂₆O | 186.34 | Liquid | - | 70-85 |

| This compound | C₁₂H₂₆ | 170.33 | Liquid | ~200-210 | 75-90 |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | Complex multiplet signals in the alkane region (δ 0.8-1.6 ppm). Multiple overlapping signals for methyl, methylene, and methine protons are expected. |

| ¹³C NMR | Signals in the aliphatic region (δ 10-50 ppm). The exact number of signals will depend on the diastereomers present. |

| Mass Spec (EI) | Molecular ion peak (m/z 170) may be weak or absent. Characteristic fragmentation pattern for branched alkanes with major fragments corresponding to the loss of alkyl radicals at the branching points.[13][14] |

Mandatory Visualization

Caption: Overall synthetic workflow for this compound.

Caption: Logical relationship of the key transformations in the synthesis.

References

- 1. This compound | C12H26 | CID 15732319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dimethyl-2-hexanol | 19550-05-1 | Benchchem [benchchem.com]

- 3. scribd.com [scribd.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 3,4-Dimethyl-3-hexanol | 19550-08-4 | Benchchem [benchchem.com]

- 6. Grignard Reaction - Common Conditions [commonorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. leah4sci.com [leah4sci.com]

- 9. Grignard Reaction [organic-chemistry.org]

- 10. grokipedia.com [grokipedia.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Buy 4-Ethyl-3,6-dimethyloctane (EVT-15591518) | 62183-68-0 [evitachem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

Application Note: High-Purity Isolation of 4-Ethyl-2,3-dimethyloctane using Preparative Gas Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Ethyl-2,3-dimethyloctane is a branched alkane of interest in various fields of chemical research. Its structural complexity, including multiple stereocenters, necessitates a high-resolution purification technique to isolate it from isomers and other impurities that may arise during synthesis. Gas chromatography (GC) is a powerful analytical technique for the separation of volatile compounds.[1][2] For the purpose of obtaining high-purity material, preparative gas chromatography (pGC) is the method of choice, allowing for the isolation of individual compounds from a mixture.[3] This application note provides a detailed protocol for the high-purity isolation of this compound using pGC.

The separation of non-polar alkanes is primarily governed by their boiling points, making non-polar stationary phases the industry standard.[1] Due to the subtle differences in physicochemical properties among alkane isomers, high-efficiency capillary columns are often required to achieve baseline separation.[4][5] This protocol will outline the use of a non-polar stationary phase for the effective separation and subsequent high-purity collection of this compound.

Experimental Protocols

1. Sample Preparation

A crude mixture containing this compound should be prepared for injection into the pGC system.

-

Dissolution: Dissolve the crude sample in a volatile, non-polar solvent such as hexane (B92381) or pentane. A typical concentration for preparative injection is in the range of 10-100 mg/mL, depending on the capacity of the pGC system.

-

Filtration: To prevent contamination of the injector and column, filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[6]

2. Preparative Gas Chromatography (pGC) Method Development

Prior to preparative-scale isolation, an analytical GC method should be developed to optimize the separation of this compound from its isomers and other impurities.

-

Analytical GC System: A standard gas chromatograph equipped with a flame ionization detector (FID) is suitable for method development.

-

Column Selection: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase, is recommended for the separation of alkanes.[1]

-

Optimization of Parameters: Systematically optimize the oven temperature program, carrier gas flow rate, and injection parameters to achieve the best possible resolution.

3. High-Purity Isolation by Preparative Gas Chromatography (pGC)

Once an optimal separation method is established, it can be scaled up to a pGC system for isolation.

-

pGC System: A preparative gas chromatograph equipped with a high-capacity column, a splitter to divert a small portion of the eluent to a detector (e.g., FID), and a fraction collector is required.[3]

-

Injection: Perform multiple injections of the prepared sample. The injection volume will depend on the column dimensions and loading capacity.

-

Fraction Collection: Set the fraction collector to selectively trap the peak corresponding to this compound based on the retention time determined during method development.

-

Purity Analysis: After collection, re-analyze a small portion of the isolated fraction using the analytical GC method to confirm its purity.

Data Presentation

The following tables summarize the optimized analytical GC parameters and the expected outcome of the preparative isolation.

Table 1: Optimized Analytical GC Parameters

| Parameter | Value |

| Column | 100% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, Constant Flow at 1.2 mL/min[1] |

| Inlet Temperature | 250 °C[6] |

| Injection Mode | Split, 100:1 ratio[1] |

| Injection Volume | 1 µL[1] |

| Oven Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Table 2: Preparative GC Isolation Summary (Hypothetical Data)

| Parameter | Value |

| Initial Sample Purity | ~85% |

| Injection Volume (per run) | 100 µL |

| Number of Runs | 20 |

| Collected Fraction | This compound |

| Final Purity | >99% |

| Total Amount Isolated | ~150 mg |

| Recovery Rate | ~88% |

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the high-purity isolation of this compound.

Caption: Experimental workflow for the high-purity isolation of this compound.

References

Application Note: Analysis of 4-Ethyl-2,3-dimethyloctane by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of 4-Ethyl-2,3-dimethyloctane (C12H26), a branched alkane, using Gas Chromatography-Mass Spectrometry (GC-MS).[1] Branched alkanes are prevalent in various matrices, including environmental samples, petroleum products, and biological specimens. The methodology outlined here offers a robust framework for sample preparation, instrument configuration, and data analysis, ensuring high sensitivity and reproducibility. GC-MS is the ideal analytical technique for such volatile compounds due to its high-resolution separation capabilities and definitive mass-based identification.[2]

Introduction

This compound is a saturated hydrocarbon with the molecular formula C12H26. As a volatile organic compound (VOC), its analysis is critical in various fields, from environmental monitoring to the characterization of complex hydrocarbon mixtures. Gas chromatography provides the necessary separation of isomers, which can be numerous in branched alkanes, while mass spectrometry allows for their identification based on characteristic fragmentation patterns.[3][4] The electron ionization (EI) mass spectrum of branched alkanes is typically characterized by fragmentation at branching points, leading to the formation of stable carbocations.[4]

Experimental Protocols

Sample Preparation

The appropriate sample preparation technique is crucial and depends on the sample matrix. The primary objective is to extract and concentrate this compound while minimizing interfering substances.[5]

1.1. Liquid Samples (e.g., organic solvents, fuel blends)

-

Direct Dilution: For samples with high concentrations of the analyte, a simple dilution with a volatile organic solvent like hexane (B92381), dichloromethane, or iso-octane is recommended.[6][7]

1.2. Solid or Semi-Solid Samples (e.g., environmental solids, waxes)

-

Solvent Extraction:

-

Weigh 1-10 grams of the homogenized sample into a glass centrifuge tube.

-

Add 10 mL of n-hexane or dichloromethane.[5]

-

Vortex or sonicate for 20-30 minutes to ensure efficient extraction.

-

Centrifuge at 3000 rpm for 10 minutes to separate the solid and liquid phases.[5]

-

Carefully transfer the supernatant (solvent extract) to a clean vial.

-

If necessary, concentrate the extract under a gentle stream of nitrogen.[9]

-

Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.[9]

-

1.3. Aqueous Samples

-

Liquid-Liquid Extraction (LLE):

-

Place a known volume of the aqueous sample into a separatory funnel.

-

Add a suitable, water-immiscible organic solvent such as hexane or dichloromethane.

-

Shake the funnel vigorously for 1-2 minutes, periodically venting the pressure.

-

Allow the layers to separate.

-

Collect the organic layer, which now contains the analyte.

-

The extraction may be repeated to improve recovery.

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

Concentrate the extract if necessary before analysis.[6]

-

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of branched alkanes like this compound.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Mass Spectrometer | Agilent 7250 GC/Q-TOF or equivalent |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column[10][11] |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min[5][11] |

| Inlet Temperature | 250 °C[5] |

| Injection Volume | 1 µL |

| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1)[5] |

| Oven Program | Initial 50°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min[2] |

| Transfer Line Temp. | 280 °C |

| MS Source Temp. | 230 °C[5] |

| MS Quad Temp. | 150 °C[5] |

| Ionization Mode | Electron Ionization (EI) at 70 eV[5] |

| Mass Range | 40-500 m/z |

| Scan Mode | Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis |

Data Presentation

Expected Mass Spectrum

The electron ionization mass spectrum of this compound is expected to show a weak or absent molecular ion peak (M⁺) at m/z 170. The fragmentation pattern will be dominated by the formation of stable carbocations resulting from cleavage at the branched points. Key fragment ions can be predicted based on the structure.

| m/z (mass/charge) | Possible Fragment Identity | Notes |

| 141 | [M - C2H5]⁺ | Loss of an ethyl group |

| 127 | [M - C3H7]⁺ | Loss of a propyl group |

| 99 | [M - C5H11]⁺ | Cleavage at the C4-C5 bond |

| 85 | [C6H13]⁺ | |

| 71 | [C5H11]⁺ | |

| 57 | [C4H9]⁺ | Abundant fragment in branched alkanes |

| 43 | [C3H7]⁺ |

Note: This table is predictive. Actual fragmentation patterns should be confirmed with a standard.

Visualizations

Experimental Workflow

Caption: Workflow for the GC-MS analysis of this compound.

Logical Relationship of Analytical Steps

Caption: Logical flow for method development in GC-MS analysis.

References

- 1. This compound | C12H26 | CID 15732319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Sample preparation GC-MS [scioninstruments.com]

- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 8. uoguelph.ca [uoguelph.ca]

- 9. organomation.com [organomation.com]

- 10. benchchem.com [benchchem.com]

- 11. lcms.cz [lcms.cz]

Application Notes and Protocols for the ¹H and ¹³C NMR Spectroscopy of 4-Ethyl-2,3-dimethyloctane

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This document provides detailed application notes and protocols for the ¹H and ¹³C NMR analysis of 4-Ethyl-2,3-dimethyloctane. The information herein is intended to guide researchers in predicting, acquiring, and interpreting the NMR spectra of this branched alkane.

Predicted NMR Data

Due to the absence of readily available experimental spectra for this compound, the following ¹H and ¹³C NMR data have been predicted based on empirical rules and established chemical shift correlations for alkanes.[1][2]